molecular formula C19H25N3O4S B2482374 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide CAS No. 1021224-60-1

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide

Cat. No. B2482374
CAS RN: 1021224-60-1
M. Wt: 391.49
InChI Key: SMYZORMYDLMJCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides and related compounds often involves the condensation of benzoic acid derivatives with amines or the reaction of benzoyl chlorides with amides or sulfonamides. While the specific synthesis route for this compound isn't directly detailed in the searched literature, similar compounds have been synthesized through various methods, including cyclization, amination, and condensation reactions, indicating a multi-step process potentially involving initial formation of intermediates followed by further functionalization and cyclization to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of benzamides like the one is characterized by the presence of a benzamide core, which is modified by various substituents that affect its electronic and steric properties. The presence of a cyclohexyl and an ethylsulfamoyl group attached to the nitrogen atom of the benzamide moiety, along with a 3-methylisoxazol-5-yl group, suggests a complex structure with potential for diverse interactions and reactivity. The molecular geometry, bond angles, and electron distribution within such a molecule can significantly influence its chemical behavior and interactions.

Chemical Reactions and Properties

Benzamides and their derivatives typically participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, depending on the nature of the substituents and reaction conditions. The specific chemical reactivity of "4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide" would depend on its functional groups, with the potential for interactions involving the sulfamoyl and isoxazolyl groups leading to diverse chemical transformations.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of both hydrophobic (cyclohexyl) and potentially polar (ethylsulfamoyl and isoxazolyl) groups in the compound suggests a balance between solubility in organic solvents and potential for hydrogen bonding, which could affect its solubility in water and other polar solvents.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various reagents, are also determined by their molecular structure. The electronic effects of the substituents, such as the electron-donating methyl group on the isoxazol ring and the electron-withdrawing sulfamoyl group, would influence the electron density on the amide nitrogen and the aromatic ring, affecting its reactivity patterns.

References

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-3-22(16-7-5-4-6-8-16)27(24,25)17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-26-18/h9-13,16H,3-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYZORMYDLMJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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